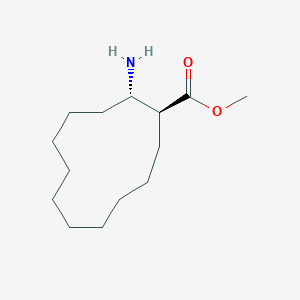

methyl (1S,2S)-2-aminocyclododecane-1-carboxylate

Description

Methyl (1S,2S)-2-aminocyclododecane-1-carboxylate is a chiral bicyclic compound featuring a 12-membered cyclododecane ring system with stereospecific amino and ester functional groups. Its structural uniqueness arises from the combination of a large macrocyclic ring and defined stereochemistry at the 1S and 2S positions, which may influence its conformational flexibility, solubility, and interactions in biological or synthetic systems.

Properties

CAS No. |

649765-25-3 |

|---|---|

Molecular Formula |

C14H27NO2 |

Molecular Weight |

241.37 g/mol |

IUPAC Name |

methyl (1S,2S)-2-aminocyclododecane-1-carboxylate |

InChI |

InChI=1S/C14H27NO2/c1-17-14(16)12-10-8-6-4-2-3-5-7-9-11-13(12)15/h12-13H,2-11,15H2,1H3/t12-,13-/m0/s1 |

InChI Key |

NSBKBJHBUFGATM-STQMWFEESA-N |

Isomeric SMILES |

COC(=O)[C@H]1CCCCCCCCCC[C@@H]1N |

Canonical SMILES |

COC(=O)C1CCCCCCCCCCC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2S)-2-aminocyclododecane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S)-2-aminocyclododecane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl (1S,2S)-2-aminocyclododecane-1-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to interact with biological targets effectively, making it a candidate for drug development.

- Case Study : Research has demonstrated its role in synthesizing compounds with potential anti-inflammatory and analgesic effects. For instance, derivatives of this compound have shown promise in modulating pain pathways in preclinical studies.

Organic Synthesis

This compound is utilized as a building block in organic synthesis due to its unique cycloalkane structure. It can undergo various chemical reactions to form more complex molecules.

- Reactions :

- Esterification : It can be converted into esters, which are valuable in creating fragrances and flavorings.

- Amine Formation : The amine group can participate in nucleophilic substitutions, leading to diverse functionalized products.

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Esterification | This compound + Alcohol | Ester derivatives |

| Nucleophilic Substitution | This compound + Alkyl Halide | Substituted amines |

Biochemical Research

The compound's ability to mimic natural substrates makes it useful in studying enzyme mechanisms and protein interactions.

- Case Study : Inhibitory studies on enzymes like ACC deaminase have shown that modifications of this compound can lead to insights into enzyme catalysis and substrate specificity.

Industrial Applications

This compound is not only limited to laboratory settings but also finds applications in industrial processes:

- Pharmaceutical Manufacturing : Used as an intermediate for producing complex drugs.

- Chemical Manufacturing : Acts as a reagent for synthesizing other chemical compounds.

Mechanism of Action

The mechanism of action of methyl (1S,2S)-2-aminocyclododecane-1-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound can be compared to smaller cyclic amino esters, such as ethyl (1S,2S)-2-aminocyclopentanecarboxylate () and (1S,2R)-methyl 1-amino-2-ethylcyclopropanecarboxylate (). Key distinctions include:

Physicochemical Properties

- Solubility : The cyclododecane derivative likely exhibits lower solubility in polar solvents compared to cyclopentane or cyclopropane analogues due to its hydrophobic macrocyclic core.

- Thermal Stability : Larger rings generally display higher thermal stability. For instance, cyclopropane derivatives () decompose at lower temperatures due to ring strain.

Research Findings and Data Gaps

- In contrast, cyclopentane analogues achieve ~79% stereoselectivity in hydroxylamine synthesis ().

- Safety Profiles : Cyclododecane derivatives lack MSDS documentation, whereas cyclopentane analogues are classified as harmful ().

Biological Activity

Methyl (1S,2S)-2-aminocyclododecane-1-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclododecane ring structure, which contributes to its biological activity. The molecular formula is , and it features a carboxylate group that is crucial for its interaction with biological targets.

Pharmacological Properties

1. Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It has been shown to influence neurotransmitter systems and may exhibit neuroprotective effects. The compound's structural features allow it to mimic natural substrates, facilitating interactions with enzymes and receptors.

2. Biological Assays

Several studies have evaluated the biological activity of this compound using various in vitro and in vivo assays. Key findings include:

- Neuroprotective Activity : In models of neurodegeneration, this compound demonstrated significant neuroprotective effects against oxidative stress-induced cell death.

- Antimicrobial Activity : Preliminary screening revealed that the compound exhibits antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The results indicated that treatment with the compound led to a reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups. The study concluded that this compound could be a promising candidate for further development as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential utility in developing new antibiotics or adjunct therapies for bacterial infections.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.